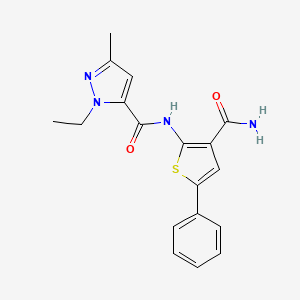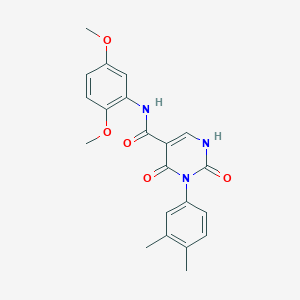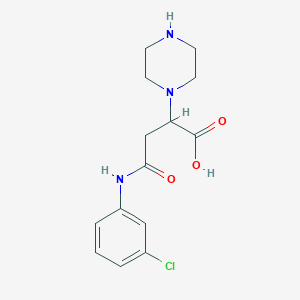
4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Chloroanilino)benzoic acid” is a compound that was synthesized by a Buchwald–Hartwig reaction . It is a potent and selective aldo-keto reductase AKR1C2 and AKR1C3 inhibitor, which is efficacious in a prostate cancer model and is a potential therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC) .
Synthesis Analysis
The title compound was successfully prepared by a Buchwald–Hartwig reaction using 4-chlorobenzoic acid and 3-chloroaniline as starting materials . Crystallization was conducted by slow evaporation in a variety of solvents in a clean fume hood .Molecular Structure Analysis
The molecules in the crystal structures are highly twisted [the dihedral angle between the aromatic rings is 34.66 (6) ] and pair up to form acid–acid dimers .Chemical Reactions Analysis
A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloroaniline”, a related compound, are as follows: It is a beige crystalline compound that is soluble in EtOH or water upon heating, stable during storage, safe in handling, and commercially available .Scientific Research Applications
Photochemistry and Reactivity Studies
Research on compounds with structures similar to 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid, such as ciprofloxacin and its photochemical behavior in aqueous solutions, highlights the reactivity of such molecules under light exposure. Ciprofloxacin, a compound with a somewhat analogous structure, undergoes a low-efficiency substitution reaction when irradiated in water, leading to the substitution of the fluoro group with a hydroxyl group. This reaction is influenced by the presence of additives like sodium sulfite or phosphate, altering the reaction pathway to reductive defluorination or degradation of the piperazine moiety, respectively (Mella, Fasani, & Albini, 2001).
Synthesis of Novel Derivatives
The synthesis of new chemical entities based on the piperazine structure, including this compound, has been explored for various applications. For instance, new 4(3H)-quinazolinone derivatives have been synthesized under solvent-free conditions using PEG-400, showcasing the versatility of the piperazine moiety in the synthesis of complex molecules with potential biological activities (Acharyulu et al., 2008).
Antimicrobial Activity Evaluation
Compounds containing the piperazine moiety, akin to this compound, have been evaluated for their antimicrobial properties. A series of fluoroquinolone derivatives with modifications at the piperazine ring demonstrated promising antibacterial and antifungal activities, highlighting the potential of such structures in developing new antimicrobial agents (Srinivasan et al., 2010).
Hypoxic-Cytotoxic Agent Development
Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with variations including piperazine and aniline chains, has revealed their potential as hypoxic-cytotoxic agents. Among these derivatives, compounds with piperazine derivatives exhibited significant potency, suggesting the potential therapeutic applications of similar structures in targeting hypoxic tumor environments (Ortega et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloroanilino)quinazoline, is known to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
The similar compound, 4-(3-chloroanilino)quinazoline, acts by inhibiting the tyrosine kinase activity of egfr . This inhibition blocks the autophosphorylation of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of egfr by 4-(3-chloroanilino)quinazoline would affect several downstream pathways, including theMAPK/ERK pathway . This pathway is involved in cell proliferation, differentiation, and survival .
Result of Action
The inhibition of egfr by 4-(3-chloroanilino)quinazoline results in the blockade of egf-stimulated growth in a concentration-dependent manner . This could potentially lead to the inhibition of tumor cell proliferation and survival.
properties
IUPAC Name |
4-(3-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-2-1-3-11(8-10)17-13(19)9-12(14(20)21)18-6-4-16-5-7-18/h1-3,8,12,16H,4-7,9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNCDRRPOPUZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)
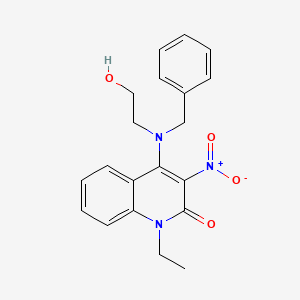
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)
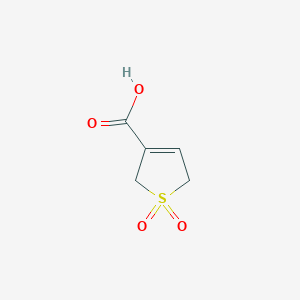
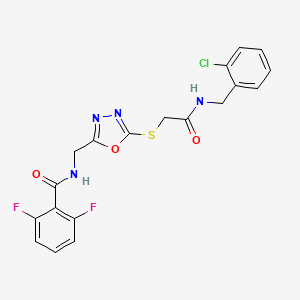
![N-[5-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1-naphthalenecarboxamide](/img/structure/B2846190.png)

